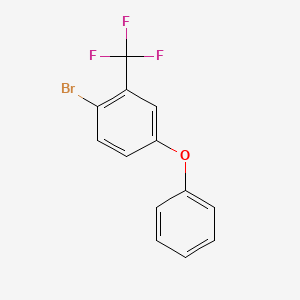

1-溴-4-苯氧基-2-(三氟甲基)苯

描述

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 54846-20-7 . It has a molecular weight of 317.11 . The IUPAC name for this compound is 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene .

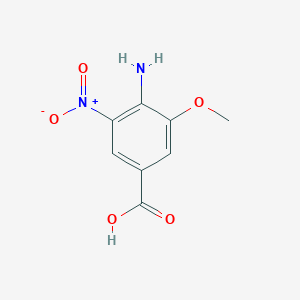

Molecular Structure Analysis

The InChI code for 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is 1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is between 2-8°C .科学研究应用

热致变性树枝状大分子合成

1-溴-4-苯氧基-2-(三氟甲基)苯已用于“柳叶状”热致变性树枝状大分子合成,说明了其在构建具有特定物理性质的超支化聚合物中的作用。相转移催化的聚醚化随后进行原位烷基化,展示了其在制造在高级材料科学和工程学中具有潜在用途的材料中的应用 (Percec 等,1994)。

阻燃分解研究

其结构类似物,如溴酚,因其热分解机理而受到研究,有助于了解新型溴化阻燃剂。这项研究对于开发更安全、更环保的阻燃材料至关重要 (Altarawneh 和 Dlugogorski,2014)。

受控构架聚合物

这种化学物质作为构建模块用于制备具有受控分子构架的聚合物。这突出了其在树状大分子的会聚生长方法中的重要性,能够对所得聚合物的性质进行精确控制 (Hawker 和 Fréchet,1990)。

自由基加成反应

在自由基加成反应的背景下,这种化合物促进了对溶剂对溴原子转移自由基加成影响的理解,通过提供对反应机理和溶剂影响的见解,为有机合成领域做出了贡献 (Yorimitsu 等,2001)。

萘的芳烃路线

此外,它还参与了通过芳烃路线合成三氟甲氧基萘,展示了其在构建具有复杂芳香族化合物的效用,该化合物在制药和材料科学中具有潜在应用 (Schlosser 和 Castagnetti,2001)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

作用机制

Target of Action

It’s known that benzylic halides, which this compound is a type of, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the benzylic position, which can be resonance stabilized .

Mode of Action

The mode of action of 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene involves free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the compound interacts with its targets by losing a hydrogen atom at the benzylic position, which can be resonance stabilized . This results in a smaller energy gain and thus requires less energy than removing a hydrogen atom from the ring itself .

Biochemical Pathways

It’s known that the compound is involved in reactions at the benzylic position, which can affect various biochemical pathways .

Result of Action

It’s known that the compound can undergo reactions at the benzylic position, resulting in free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

It’s known that the compound can undergo reactions at the benzylic position, which can be influenced by various environmental factors .

属性

IUPAC Name |

1-bromo-4-phenoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDQRHJEKAYBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)

![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)

![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)

![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)